N-([2,2'-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound featuring a cyclopentanecarboxamide core substituted with bifuran and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Cyclopentanecarboxamide Core: Starting with cyclopentanone, the core is synthesized through a series of reactions including amide formation.
Introduction of the Thiophene Group: Thiophene can be introduced via a Grignard reaction or a Suzuki coupling reaction, where thiophene boronic acid reacts with a halogenated cyclopentanecarboxamide.
Attachment of the Bifuran Group: The bifuran moiety is often introduced through a Friedel-Crafts acylation reaction, where bifuran reacts with an acyl chloride derivative of the cyclopentanecarboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalyst Optimization: Using efficient catalysts to speed up reactions and increase yield.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (mCPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: mCPBA, H₂O₂
Reduction: Pd/C, H₂ gas
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products
Oxidation: Oxidized derivatives of furan and thiophene
Reduction: Reduced forms of the compound with hydrogenated rings
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique electronic properties.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: Used in the development of probes for studying biological processes.
Industry
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Polymer Science: Incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bifuran and thiophene groups can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- N-(2-thienylmethyl)-1-(furan-2-yl)cyclopentanecarboxamide
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to the presence of both bifuran and thiophene groups, which confer distinct electronic and steric properties. This combination can enhance its reactivity and binding properties compared to similar compounds with only one type of heterocyclic ring.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for significant advancements in chemistry, biology, and industrial applications.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-18(19(9-1-2-10-19)17-6-4-12-24-17)20-13-14-7-8-16(23-14)15-5-3-11-22-15/h3-8,11-12H,1-2,9-10,13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSCTMGVKCVOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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